1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl-

Description

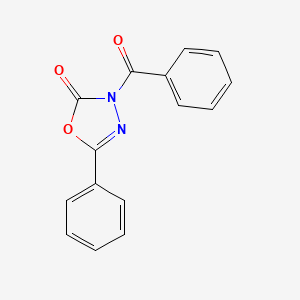

The compound 1,3,4-oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is a heterocyclic derivative of the 1,3,4-oxadiazole scaffold, characterized by a benzoyl group (C₆H₅CO-) at position 3 and a phenyl group (C₆H₅) at position 4. The 1,3,4-oxadiazole core is a five-membered ring containing two nitrogen atoms and one oxygen atom, known for its stability and diverse bioactivity .

Properties

CAS No. |

57064-92-3 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

3-benzoyl-5-phenyl-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C15H10N2O3/c18-14(12-9-5-2-6-10-12)17-15(19)20-13(16-17)11-7-3-1-4-8-11/h1-10H |

InChI Key |

SPVNNTSHOHZWJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)O2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- (CAS No. 57064-92-3) is noted for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is with a molecular weight of approximately 266.25 g/mol. Its structure includes a benzoyl group and a phenyl group attached to the oxadiazole ring, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 57064-92-3 |

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 3-benzoyl-5-phenyl-1,3,4-oxadiazol-2-one |

Biological Activity Overview

The biological activities attributed to oxadiazole derivatives include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties. The compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives can act as effective antibacterial agents. A study synthesized several derivatives and tested their antibacterial activity against various strains compared to standard antibiotics like amoxicillin. The results demonstrated that certain derivatives exhibited significant antibacterial properties, with some showing IC50 values in the low micromolar range .

Enzyme Inhibition

One of the notable biological activities of related oxadiazole compounds is their ability to inhibit monoamine oxidase (MAO). For instance, derivatives similar to 1,3,4-Oxadiazol-2(3H)-one have been shown to selectively inhibit MAO B with high potency. A specific derivative exhibited an IC50 value as low as 1.4 nM and a selectivity ratio exceeding 71,400 towards MAO B over MAO A . This selective inhibition suggests potential applications in treating neurological disorders.

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of various oxadiazole derivatives against cancer cell lines such as Jurkat and HT-29. The results indicated that some compounds displayed cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed that certain derivatives significantly reduced cytokine levels, indicating potential therapeutic effects in inflammatory diseases .

The mechanisms by which 1,3,4-Oxadiazol-2(3H)-one exerts its biological effects are varied and may include:

- Enzyme Inhibition : Compounds can inhibit specific enzymes like MAO B or bacterial enzymes critical for survival.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.

- Anti-inflammatory Pathways : They may modulate signaling pathways involved in inflammation.

Scientific Research Applications

Biological Activities

1,3,4-Oxadiazoles have been recognized for their broad spectrum of biological activities including antibacterial, antifungal, and anticancer properties. The specific compound under discussion has shown promise in several studies:

Antibacterial Activity

Recent studies have reported the synthesis of various derivatives of oxadiazoles that exhibit significant antibacterial activity. For instance, a study demonstrated that synthesized derivatives showed potent activity against common bacterial strains compared to standard antibiotics like amoxicillin and cefixime. The structure-activity relationship (SAR) was analyzed using quantitative structure–activity relationship (QSAR) methodologies, indicating that modifications to the oxadiazole ring can enhance antibacterial potency .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms including the induction of apoptosis and cell cycle arrest. The interaction of these compounds with specific molecular targets involved in cancer progression is an area of ongoing investigation .

Material Science Applications

In addition to biological applications, 1,3,4-Oxadiazol-2(3H)-one derivatives are being explored for their utility in material sciences:

Photophysical Properties

The incorporation of oxadiazole units into polymer matrices has led to the development of materials with enhanced photophysical properties. These materials exhibit promising characteristics for use in organic light-emitting diodes (OLEDs) due to their favorable electron transport capabilities .

Coatings and Adhesives

Oxadiazole-based compounds are being researched as potential components in coatings and adhesives due to their thermal stability and chemical resistance. Their ability to form strong intermolecular interactions can enhance the durability and performance of these materials .

Case Studies

Several case studies illustrate the applications of 1,3,4-Oxadiazol-2(3H)-one in real-world scenarios:

- Antibacterial Formulations : A study involving the formulation of a topical antibacterial agent utilized derivatives of oxadiazoles which showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for these compounds in developing new therapeutic options for resistant infections .

- Photovoltaic Devices : Research on incorporating oxadiazole derivatives into photovoltaic cells demonstrated improved efficiency in energy conversion compared to traditional materials. The study focused on optimizing the molecular structure to enhance light absorption and charge carrier mobility .

- Cosmetic Applications : Investigations into the use of oxadiazole compounds in cosmetic formulations revealed their efficacy as stabilizers and active agents in skin care products. Studies showed improved skin hydration and reduced irritation when incorporated into creams and lotions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Oxadiargyl (5-tert-butyl-3-[2,4-dichloro-5-(prop-2-ynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one) is a commercial herbicide with a molecular weight of 341.19 g/mol and a log P of 3.70 . Its substituents—tert-butyl and dichloro-propargyloxy phenyl—impart selective herbicidal activity against grasses and broad-leaved weeds. In contrast, the 3-benzoyl-5-phenyl derivative lacks halogenated or alkynyl groups, which are critical for oxadiargyl’s volatility reduction and soil persistence .

Oxadiazon (5-tert-butyl-3-[2,4-dichloro-5-isopropoxyphenyl]-1,3,4-oxadiazol-2(3H)-one) shares structural similarities with oxadiargyl but includes an isopropoxy group. This modification enhances its pre-emergent herbicidal activity .

Physicochemical Properties

A comparison of key properties is summarized below:

*† Estimated based on substituent contributions.

*†† Predicted using QSPR models.

*‡ Experimental value from .

*‡‡ Approximate based on polar pyrazinyl group.

Research Findings and Implications

- Synthetic Accessibility : The 3-benzoyl-5-phenyl derivative can be synthesized via cyclization of benzoyl hydrazides with phenyl-substituted carboxylic acids, analogous to methods for oxadiargyl .

- Biological Potential: While herbicidal activity is unlikely due to the absence of halogenated substituents, the compound’s aromaticity aligns with anticancer agents like Compound II . Molecular docking studies could explore interactions with targets such as thymidine phosphorylase or sterol 14α-demethylase .

- Toxicological Profile : Similar oxadiazoles (e.g., oxadiargyl) are classified as Repr. 1A (EU hazard code H360Fd) . The 3-benzoyl-5-phenyl derivative’s safety profile would require evaluation for reproductive toxicity and environmental persistence.

Preparation Methods

Cyclodehydration of Aromatic Acid Hydrazides with β-Benzoyl Propionic Acid

A classical method involves the reaction of aromatic hydrazides with β-benzoyl propionic acid in the presence of phosphorus oxychloride as a cyclodehydrating agent. The procedure is as follows:

- Dissolve the aryl hydrazide in phosphorus oxychloride.

- Add equimolar β-benzoyl propionic acid.

- Reflux the mixture for 6–7 hours.

- Cool and pour onto crushed ice.

- Neutralize with sodium bicarbonate solution to precipitate the product.

- Filter, wash, and recrystallize from methanol.

This method yields the target 1,3,4-oxadiazol-2(3H)-one derivatives, including the 3-benzoyl-5-phenyl substituted compound, with good purity and yield.

Table 1. Representative Yields of 1,3,4-Oxadiazol-2(3H)-one Derivatives via POCl3 Cyclodehydration

| Entry | Aryl Hydrazide Substituent | Product Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6a | Phenyl | 75–85 | 180–185 |

| 6b–h | Various substituted aryls | 70–90 | 170–190 |

Oxidative Cyclization of Hydrazones

Another approach involves the condensation of aromatic acid hydrazides with aromatic aldehydes to form hydrazones, which are then cyclized oxidatively:

- Prepare hydrazones by reacting aromatic acid hydrazides with aromatic aldehydes under mild acidic conditions.

- Cyclize hydrazones using bromine, acetic acid, and sodium acetate.

- Monitor reaction progress by thin-layer chromatography.

- Isolate and purify the 1,3,4-oxadiazole products.

This method is effective for synthesizing 3-benzoyl-5-phenyl-1,3,4-oxadiazol-2(3H)-ones and related derivatives.

Triphosgene-Mediated Cyclization of Acyl Hydrazides

A modern and mild method uses triphosgene as a phosgene substitute to cyclize acyl hydrazides:

- Dissolve the acyl hydrazide in dichloromethane.

- Add triphosgene dropwise at 0 °C with a base such as diisopropylethylamine.

- Stir at room temperature for 1 hour.

- Quench with saturated sodium bicarbonate.

- Extract, dry, and purify by column chromatography.

This method provides high yields and purity, suitable for preparing 3-benzoyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one and analogs.

Table 2. Yields of 1,3,4-Oxadiazol-2(3H)-ones via Triphosgene Cyclization

| Substrate | Product Yield (%) | Purification Method |

|---|---|---|

| Benzoyl hydrazide | 70–80 | Column chromatography |

| Substituted benzoyl hydrazides | 65–85 | Column chromatography |

Metal-Free Catalytic Cyclization Using Carbon Dioxide and Sulfonated Carbon Catalysts

Recent advances have demonstrated environmentally friendly methods:

- Use of carbon dioxide as a promoter in the presence of a strong base and hydrazides.

- Application of sulfonated reduced graphene oxide or sulfonated active carbon as heterogeneous catalysts.

- Ultrasonic irradiation at moderate temperatures (~50 °C) for about 50 minutes.

- High conversion rates (~99%) with minimal waste.

This method avoids toxic reagents and harsh conditions, offering a green alternative for synthesizing 1,3,4-oxadiazol-2(3H)-ones, including 3-benzoyl-5-phenyl derivatives.

Table 3. Catalytic Cyclization Conditions and Yields

| Catalyst Type | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonated active carbon | 50 | 50 | 99 | Ultrasonic irradiation |

| Carbon dioxide + base | 50 | 50 | 95–99 | Metal-free, green chemistry |

Data summarized from green synthesis reports

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| POCl3 Cyclodehydration | Well-established, high yield | Use of corrosive reagents | 75–90 | 6–7 hours |

| Oxidative Cyclization (Br2/AcOH) | Mild conditions, good selectivity | Use of bromine, longer workup | 70–85 | Several hours |

| Triphosgene Cyclization | Mild, safer phosgene alternative | Requires careful handling of triphosgene | 70–85 | 1 hour |

| Metal-Free Catalytic (CO2, SAC) | Green, fast, high yield | Requires ultrasonic setup | 95–99 | ~50 minutes |

Research Findings and Notes

- The POCl3 method remains a classical and reliable approach for synthesizing 3-benzoyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one with good yields and purity.

- Oxidative cyclization of hydrazones provides an alternative route, especially useful for diversely substituted derivatives.

- Triphosgene-mediated cyclization offers a safer and milder alternative to traditional dehydrating agents, facilitating scale-up and purification.

- Metal-free catalytic methods using carbon dioxide and sulfonated carbon catalysts represent a significant advancement in sustainable synthesis, achieving near-quantitative yields under mild conditions and short reaction times.

- Characterization of the products typically involves melting point determination, UV-Vis, IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Q & A

Q. Methodological Answer :

- Anticancer Activity : Derivatives with fatty acid chains (e.g., C18:0) show moderate cytotoxicity (IC₅₀ = 4–100 µM) against HeLa cells, validated via MTT assays .

- Enzyme Inhibition : 5-Phenyl derivatives inhibit Notum carboxylesterase (IC₅₀ = 0.5–2 µM), critical in Wnt/β-catenin signaling. Assays use recombinant human Notum and fluorogenic substrates .

Key Considerations : - Lipophilicity (logP) correlates with membrane permeability. Calculate via HPLC-derived retention times.

- Dose-response curves (3–5 replicates) ensure reproducibility.

Advanced: How can computational modeling guide the design of 1,3,4-oxadiazol-2(3H)-one-based inhibitors?

Methodological Answer :

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding modes and stability:

- Target Selection : For Notum inhibition, dock derivatives into the catalytic triad (Ser³⁰⁰, His³⁶², Asp³⁶³) .

- Hybrid Scaffolds : Thieno[2,3-d]pyrimidin-4(3H)-one conjugates occupy hinge regions of VEGFR-2, validated by RMSD <2.0 Å over 100 ns MD runs .

Workflow :

Prepare ligand and protein files (PDBQT format).

Run 50 docking trials per compound; select poses with ΔG < -8 kcal/mol.

Validate with MM-PBSA binding free energy calculations.

Basic: What analytical techniques are essential for characterizing 1,3,4-oxadiazol-2(3H)-one derivatives?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns. For 3-benzoyl-5-phenyl derivatives:

- HPLC-MS : ESI+ mode detects [M+H]⁺ ions. Use C18 columns (acetonitrile/water + 0.1% formic acid) .

- Elemental Analysis : %C, %H, %N should deviate <0.3% from theoretical values.

Advanced: How do environmental factors influence the degradation kinetics of 1,3,4-oxadiazol-2(3H)-one herbicides?

Q. Methodological Answer :

- pH-Dependent Hydrolysis : Oxadiargyl (t₁/₂ = 14–28 days) degrades faster in alkaline conditions (pH 9) via cleavage of the oxadiazolone ring. Monitor via HPLC-UV (λ = 254 nm) .

- Metabolite Identification : LC-QTOF-MS identifies chlorophenol derivatives (m/z 161.1) and tert-butyl alcohol (m/z 75.1) .

Protocol : - Incubate in buffered solutions (pH 4–9, 25°C).

- Quench with acetonitrile; filter (0.22 µm) before analysis.

Basic: What safety precautions are required when handling 1,3,4-oxadiazol-2(3H)-one derivatives?

Q. Methodological Answer :

- Toxicity : Oxadiargyl is classified as Repr. 1A (EU), requiring handling in fume hoods with N95 masks and nitrile gloves .

- Waste Disposal : Neutralize acidic/basic residues before incineration (≥1000°C) .

Advanced: What strategies improve the bioactivity of 1,3,4-oxadiazol-2(3H)-one derivatives through structural modification?

Q. Methodological Answer :

- Hybrid Molecules : Conjugate with fatty acids (e.g., oleic acid) to enhance cytotoxicity (IC₅₀ improvement by 3–5×) .

- Halogenation : Introduce Cl/CF₃ groups at the 5-phenyl position to boost Notum inhibition (ΔIC₅₀ = 0.7–1.2 µM) .

- Heterocycle Fusion : Thiazole-triazole extensions improve VEGFR-2 binding (ΔpIC₅₀ = 1.5–2.0) .

Q. Tables

Q. Table 1. Synthetic Yields of Selected Derivatives

| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo-3-CF₃ | 6 | 79 | |

| 4-Dimethylamino | 8 | 85 | |

| C18:0 Fatty Acid | 12 | 72 |

Q. Table 2. Environmental Degradation Data for Oxadiargyl

| pH | Half-Life (days) | Major Metabolite |

|---|---|---|

| 4 | 28 | Chlorophenol |

| 7 | 21 | Oxadiazole-carboxylic acid |

| 9 | 14 | tert-Butyl alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.